molecular formula C18H22N4O3 B043058 ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate CAS No. 212322-56-0

ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Cat. No.: B043058
CAS No.: 212322-56-0
M. Wt: 342.4 g/mol
InChI Key: PCPATNZTKBOKOY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a synthetic organic compound with the molecular formula C18H22N4O3 and a molecular weight of 342.4 g/mol This compound is characterized by its complex structure, which includes an ethyl ester group, an amino group, a methylamino group, and a pyridinyl group attached to a benzamido moiety

Preparation Methods

The synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate can be achieved through a one-pot reaction . This method involves the condensation of 3-amino-4-(methylamino)benzoic acid with pyridine-2-carboxylic acid, followed by esterification with ethanol in the presence of a suitable catalyst. The reaction conditions typically include heating the reaction mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation and require further research to elucidate .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPATNZTKBOKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475140
Record name Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212322-56-0
Record name N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212322-56-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alaninethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.672
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Record name Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzoylamino]propanoate
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

The process disclosed in WO 98/37075 also involves the reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (herein after referred as “nitro compound”) using Pd—C in a mixture of dichloromethane and methanol under hydrogen pressure to provide ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (herein after referred as “diamine compound”).
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Q & A

Q1: What is the significance of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate in the synthesis of dabigatran etexilate?

A1: this compound is a crucial intermediate in the improved synthesis of dabigatran etexilate. [] This new synthetic route offers a more economical and environmentally friendly approach compared to the original process. []

Q2: How is the structure of this compound characterized?

A2: The structure of this compound has been elucidated using spectroscopic techniques. [, ] Mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy have been employed to confirm the identity and purity of the compound. []

Q3: What are the key structural features of this compound revealed by crystallographic studies?

A3: Single-crystal X-ray diffraction analysis of this compound provides insights into its solid-state conformation. [] The benzene ring and the pyridine ring within the molecule are not coplanar but are twisted with respect to each other. [] Furthermore, the crystal structure reveals intermolecular interactions, including N—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions contribute to the overall packing arrangement of the molecules within the crystal lattice. []

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